O-Methyl Anidulafungin
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Overview
Description
O-Methyl Anidulafungin is a derivative of Anidulafungin, which belongs to the echinocandin class of antifungal drugs. Echinocandins are known for their efficacy in treating serious fungal infections, particularly those caused by Candida and Aspergillus species . This compound, like its parent compound, is a semisynthetic lipopeptide synthesized from fermentation products of Aspergillus nidulans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl Anidulafungin involves several steps, starting with the preparation of the side chain intermediate. The process begins with 1,4-dibromo-benzene, which undergoes a Grignard reagent reaction with magnesium by iodine. This is followed by the preparation of 1,4-benzene hypoboric acid through addition and hydrolysis with trimethyl borate. The final step involves a Suzuki reaction of 1,4-benzene hypoboric acid, 4-pentyloxy bromobenzene, and 4-halogenated ethyl benzoate in dioxane-ethanol liquor under the catalysis of [1,1’-bis(diphenyl phosphino) ferrocene] palladium dichloride .
Industrial Production Methods: The industrial production of this compound follows a standard process that includes the preparation of the bulk solution, filtration, filling into vials, stoppering, and sterilization by autoclaving .
Chemical Reactions Analysis
Types of Reactions: O-Methyl Anidulafungin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include arylsulfatase, catechol-O-methyl-transferase, and CYP3A. The conditions typically involve specific pH levels and temperatures to facilitate these reactions .
Major Products: The major products formed from these reactions include metabolites that result from the degradation of the side chain and the core structure of the compound .
Scientific Research Applications
O-Methyl Anidulafungin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antifungal agent due to its potent activity against Candida and Aspergillus species . In medicine, it is used to treat esophageal candidiasis, candidemia, and deep-tissue candidiasis . Additionally, it has applications in the development of diagnostic tools for invasive fungal infections .
Mechanism of Action
The mechanism of action of O-Methyl Anidulafungin involves the inhibition of β-1,3-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall . This inhibition leads to a reduction in the formation of β-1,3-D-glucan, an essential polysaccharide that comprises a significant portion of the fungal cell wall. The decreased glucan content results in osmotic instability and cellular lysis of the fungal cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to O-Methyl Anidulafungin include Caspofungin and Micafungin, which are also echinocandins .
Comparison: While all three compounds share a similar mechanism of action, this compound is unique due to its specific molecular structure and pharmacokinetic properties. Unlike Caspofungin and Micafungin, this compound undergoes spontaneous chemical degradation rather than hepatic metabolism, which reduces the risk of drug-drug interactions .
Properties
Molecular Formula |
C59H75N7O17 |
---|---|
Molecular Weight |
1154.3 g/mol |
IUPAC Name |
N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-21-methoxy-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide |
InChI |
InChI=1S/C59H75N7O17/c1-6-7-8-25-83-41-23-19-36(20-24-41)34-11-9-33(10-12-34)35-13-15-38(16-14-35)52(75)60-42-27-44(71)57(82-5)64-56(79)48-49(72)30(2)28-66(48)59(81)46(32(4)68)62-55(78)47(51(74)50(73)37-17-21-39(69)22-18-37)63-54(77)43-26-40(70)29-65(43)58(80)45(31(3)67)61-53(42)76/h9-24,30-32,40,42-51,57,67-74H,6-8,25-29H2,1-5H3,(H,60,75)(H,61,76)(H,62,78)(H,63,77)(H,64,79)/t30-,31+,32+,40+,42-,43-,44+,45?,46-,47?,48-,49-,50-,51-,57+/m0/s1 |
InChI Key |
MTZYYAFSXXAZRZ-OQLJTUGCSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OC)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OC)O |
Origin of Product |
United States |
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